4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
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Overview
Description
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a tetrahydrobenzofuro[3,2-D]pyrimidine core
Preparation Methods
The synthesis of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves several steps One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The chloro and trifluoromethyl groups can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors involved in disease pathways.
Material Science: It has been explored for its potential use in the development of advanced materials with unique properties.
Biological Research: The compound has been used in studies to understand its effects on cellular processes and its potential as a tool for biological research.
Mechanism of Action
The mechanism of action of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes, such as cell cycle progression and apoptosis .
Comparison with Similar Compounds
4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but differs in its substituents and overall structure.
Pyrido[2,3-d]pyrimidine: Another related compound with a pyrimidine core, but with different functional groups and properties.
Properties
Molecular Formula |
C11H9ClF3N3O |
---|---|
Molecular Weight |
291.66 g/mol |
IUPAC Name |
4-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H9ClF3N3O/c12-9-8-7(17-10(16)18-9)5-3-4(11(13,14)15)1-2-6(5)19-8/h4H,1-3H2,(H2,16,17,18) |
InChI Key |
BVNIGTZPIMMMLV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C(F)(F)F)C3=C(O2)C(=NC(=N3)N)Cl |
Origin of Product |
United States |
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